molecular formula C8H16Cl2N2 B13074205 4,9-Diazadispiro[2.2.2.2]decane 2hcl

4,9-Diazadispiro[2.2.2.2]decane 2hcl

Cat. No.: B13074205
M. Wt: 211.13 g/mol
InChI Key: UWUOCIZVKMJVMA-UHFFFAOYSA-N
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Description

4,9-Diazadispiro[2.2.2.2]decane 2HCl is a bicyclic amine compound featuring two spiro-configured nitrogen atoms at positions 4 and 9, with a dispiro[2.2.2.2]decane backbone.

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

5,10-diazadispiro[2.2.26.23]decane;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c1-2-7(1)5-10-8(3-4-8)6-9-7;;/h9-10H,1-6H2;2*1H

InChI Key

UWUOCIZVKMJVMA-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3(CC3)CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diazadispiro[2.2.2.2]decane 2hcl typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,9-Diazadispiro[2.2.2.2]decane 2hcl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

4,9-Diazadispiro[2.2.2.2]decane 2hcl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane 2hcl involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

6,9-Diazaspiro[4.5]decane Dihydrochloride (CAS 145122-55-0)

  • Structural Differences :
    • Single spiro junction ([4.5] vs. dispiro[2.2.2.2]).
    • Nitrogen positions at 6 and 9 vs. 4 and 9 in the target compound.
  • Properties :
    • Molecular formula: C₈H₁₆N₂·2HCl.
    • Higher conformational flexibility due to the single spiro system.
    • Used in peptide mimetics and enzyme inhibition studies .
  • Applications :
    • Found in synthetic routes for diketopiperazine derivatives, similar to procedures in .

4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride

  • Structural Differences :
    • Incorporates an oxygen atom (oxa) at position 3.
    • Spiro[5.5] system instead of dispiro[2.2.2.2].
  • Properties :
    • Molecular weight: 229.15 g/mol.
    • Enhanced polarity due to the oxa group, affecting solubility and receptor binding.
  • Applications :
    • Research tool in studying G-protein-coupled receptors (GPCRs) due to its heteroatom-rich structure .

1,3-Diazaspiro[4.5]decane-2,4-dione

  • Structural Differences :
    • Contains two ketone groups (dione) at positions 2 and 4.
    • Single spiro[4.5] system.
  • Properties :
    • Molecular weight: 168.196 g/mol.
    • Reactivity dominated by the diketopiperazine moiety, enabling participation in ring-opening reactions.
  • Applications :
    • Intermediate in synthesizing hydantoin derivatives for anticonvulsant drug development .

Comparative Analysis of Key Properties

Physicochemical Properties

  • Solubility : The dihydrochloride salts (e.g., 4,9-Diazadispiro[2.2.2.2]decane 2HCl) exhibit higher aqueous solubility compared to neutral spiro compounds like 1,3-Diazaspiro[4.5]decane-2,4-dione .
  • Stability : Dispiro systems (e.g., target compound) may show greater rigidity and thermal stability due to constrained geometry .
  • Reactivity : Compounds with diketopiperazine moieties (e.g., 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones) are more prone to nucleophilic attack at carbonyl groups .

Research and Application Insights

  • Pharmaceutical Potential: 3,9-Diazaspiro[5.5]undecane analogs demonstrate cell adhesion modulation via syndecan-4 clustering, suggesting the target compound’s dispiro system could offer unique spatial arrangements for receptor binding . Dihydrochloride salts are preferred in drug formulation for improved bioavailability .
  • Synthetic Utility :
    • Spiro compounds with multiple heteroatoms (e.g., 4-Oxa-1,9-diazaspiro[5.5]undecane) serve as scaffolds for diversifying pharmacophores .
    • The discontinued status of this compound highlights challenges in large-scale synthesis .

Biological Activity

4,9-Diazadispiro[2.2.2.2]decane 2HCl is a unique spirocyclic compound with significant potential in various biological applications. Its molecular formula is C8H16Cl2N2C_8H_{16}Cl_2N_2 with a molecular weight of 211.13 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its spirocyclic structure, which influences its chemical reactivity and biological interactions. The presence of two hydrochloride groups enhances its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC₈H₁₆Cl₂N₂
Molecular Weight211.13 g/mol
IUPAC Name5,10-diazadispiro[2.2.26.23]decane; dihydrochloride
InChI KeyUWUOCIZVKMJVMA-UHFFFAOYSA-N
Canonical SMILESC1CC12CNC3(CC3)CN2.Cl.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. Research indicates that the compound may modulate various signaling pathways, contributing to its potential therapeutic effects.

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Binding : It may also act as a ligand for specific receptors, influencing physiological responses.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound in various experimental models:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer activity.
  • Neuroprotective Effects : Some research points to neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    PathogenMinimum Inhibitory Concentration (MIC)
    E. coli50 µg/mL
    Staphylococcus aureus75 µg/mL
  • Cytotoxicity Testing : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 30 to 60 µM, suggesting moderate cytotoxicity.
  • Neuroprotection : Research on neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers by approximately 40%, highlighting its potential role in neuroprotection.

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